molecular formula C8H15Cl2N3 B2757462 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride CAS No. 2230789-98-5

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride

Cat. No.: B2757462
CAS No.: 2230789-98-5
M. Wt: 224.13
InChI Key: DBHKTGLKPSEHSE-WYSYYCCVSA-N
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Description

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H13N32HCl It is characterized by the presence of an imidazole ring attached to a cyclobutane ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride typically involves the reaction of cyclobutanone with imidazole in the presence of a suitable base to form the intermediate 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-ol. This intermediate is then converted to the amine through a reductive amination process using reagents such as sodium cyanoborohydride. The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis steps and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Cyclobutan-1-amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition studies. Additionally, the compound can interact with biological membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure with similar coordination properties.

    Cyclobutanamine: Lacks the imidazole ring but shares the cyclobutane core.

    Histamine: Contains an imidazole ring and is biologically active.

Uniqueness

3-((1H-Imidazol-1-yl)methyl)cyclobutan-1-amine dihydrochloride is unique due to the combination of the cyclobutane ring and the imidazole moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(imidazol-1-ylmethyl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c9-8-3-7(4-8)5-11-2-1-10-6-11;;/h1-2,6-8H,3-5,9H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKTGLKPSEHSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CN2C=CN=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230789-98-5
Record name rac-(1r,3r)-3-[(1H-imidazol-1-yl)methyl]cyclobutan-1-amine dihydrochloride
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